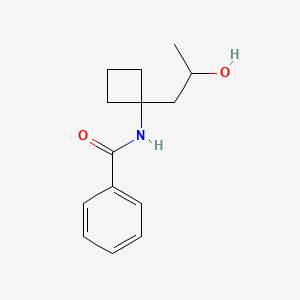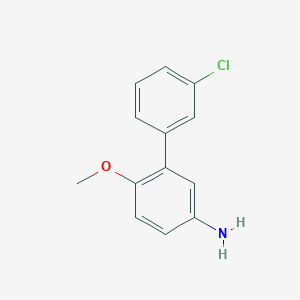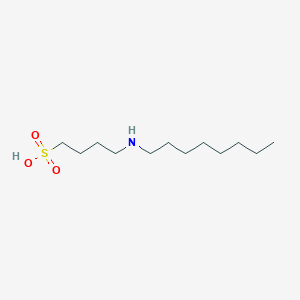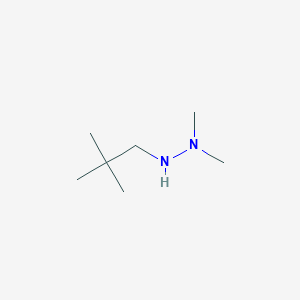
Dimethylaminoneopentyl amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylaminoneopentyl amine is an organic compound characterized by the presence of a dimethylamino group attached to a neopentyl amine structure. This compound belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. Amines are known for their basic properties and are widely used in various chemical reactions and industrial applications .
Métodos De Preparación
The synthesis of dimethylaminoneopentyl amine can be achieved through several methods. One common approach involves the reaction of neopentyl bromide with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Dimethylaminoneopentyl amine undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Dimethylaminoneopentyl amine has a wide range of applications in scientific research:
Biology: In biological research, it is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of dimethylaminoneopentyl amine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This compound may also participate in redox reactions, affecting cellular pathways and biochemical processes .
Comparación Con Compuestos Similares
Dimethylaminoneopentyl amine can be compared with other similar compounds such as:
Dimethylaminoethyl amine: Similar in structure but with an ethyl group instead of a neopentyl group.
Dimethylaminopropyl amine: Contains a propyl group, differing in the length of the carbon chain.
Dimethylaminobutyl amine: Features a butyl group, offering different steric and electronic properties
These compounds share similar reactivity but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in terms of its structural and functional attributes.
Propiedades
Fórmula molecular |
C7H18N2 |
|---|---|
Peso molecular |
130.23 g/mol |
Nombre IUPAC |
2-(2,2-dimethylpropyl)-1,1-dimethylhydrazine |
InChI |
InChI=1S/C7H18N2/c1-7(2,3)6-8-9(4)5/h8H,6H2,1-5H3 |
Clave InChI |
HRHKBQXBOFVHMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CNN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


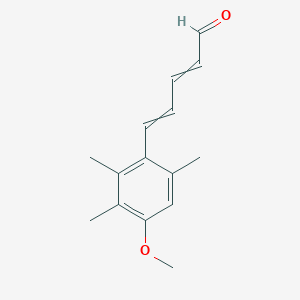
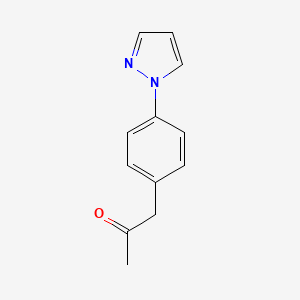
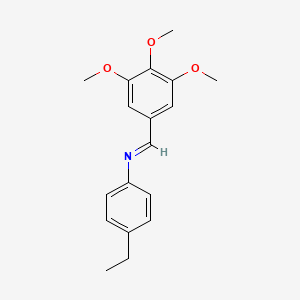
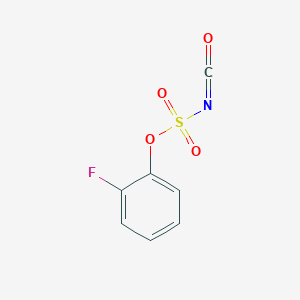

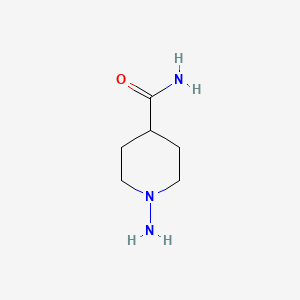
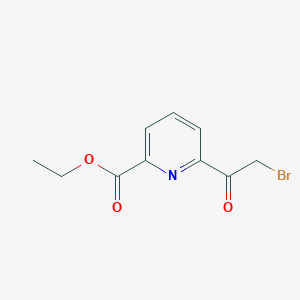
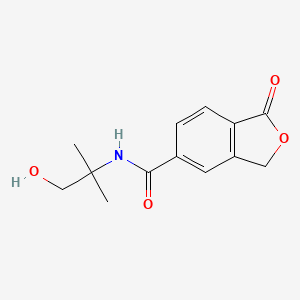
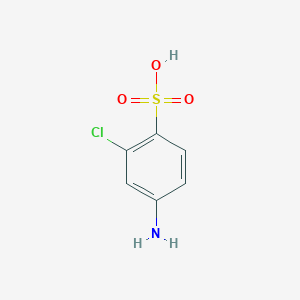
![methyl-(5-methyl-1H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B8568953.png)
